3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine is a compound with significant research potential. Its molecular formula is and it has a molecular weight of 187.2 g/mol. The compound is primarily studied for its biological activity, particularly as an inhibitor of dihydrofolate reductase, which is crucial in DNA synthesis and repair processes. The compound's purity typically reaches 95%, making it suitable for various scientific applications .
The synthesis of 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with different reactants in a solvent such as ethanol or a suitable ketone. The reaction generally employs piperidine as a catalyst under reflux conditions for several hours (ranging from 2 to 14 hours depending on the specific reactants used). Following the reaction, the product is isolated through filtration and recrystallization to achieve high purity .
The molecular structure of 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine features a fused triazino-benzimidazole framework. The predominant tautomer in solution is the 3,4-dihydro form, as confirmed by NMR studies. The structural stability is attributed to limited rotation around single bonds within the molecule .
The primary reaction involving 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine is its interaction with dihydrofolate reductase. This interaction leads to inhibition of this enzyme, which plays a critical role in folate metabolism and DNA synthesis. The compound's efficacy as an inhibitor has been tested against various cancer cell lines, demonstrating significant antiproliferative effects .
The mechanism of action for 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine primarily involves its binding to dihydrofolate reductase. This binding disrupts normal cellular processes related to DNA synthesis and repair:
In vitro studies have shown that this compound significantly reduces proliferation rates in colorectal adenocarcinoma cell lines and human dermal microvascular endothelial cells .
The compound exhibits typical characteristics of heterocyclic amines:
Key chemical properties include:
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine has several potential applications in scientific research:
This compound's ability to inhibit cell proliferation makes it a valuable subject for further research into therapeutic agents targeting cancer and other proliferative diseases .
The core synthetic route to 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine derivatives involves cyclocondensation between 2-guanidinobenzimidazole and carbonyl compounds. This precursor is typically synthesized via cyclocondensation of o-phenylenediamine with cyanoguanidine under reflux conditions [2] [8]. The key cyclization proceeds through nucleophilic addition of the guanidine nitrogen to aldehydes or ketones, followed by dehydration and ring closure. When reacted with aromatic aldehydes (e.g., 3,4-difluorobenzaldehyde, 3,5-dimethoxybenzaldehyde) in ethanol under reflux, this reaction yields 4-aryl-substituted derivatives with varied electronic properties [6] [9]. Aliphatic carbonyls like acetone yield 4,4-disubstituted analogs (e.g., 4,4-dimethyl derivative) through analogous mechanisms but require prolonged reaction times [2] [4].
Table 1: Representative 4-Substituted Derivatives via Cyclocondensation
Carbonyl Reactant | Product Substituent | Yield (%) | Reference |
---|---|---|---|
3,4-Difluorobenzaldehyde | 4-(3,4-Difluorophenyl) | 64-90 | [8] |
Acetone | 4,4-Dimethyl | 75 | [2] |
Thiophene-2-carbaldehyde | 4-(Thiophen-2-yl) | 82 | [3] |
3,5-Dimethoxybenzaldehyde | 4-(3,5-Dimethoxyphenyl) | 85 | [9] |
Piperidine serves as a bifunctional catalyst in triazinobenzimidazole synthesis, typically used at 5-10 mol% concentration. It accelerates both imine formation and subsequent cyclodehydration through:
Kinetic studies show reaction times reduce from >24 hours (uncatalyzed) to 4-6 hours with piperidine, while yields increase by 25-40% due to suppressed oligomerization [3] [8]. Alternative bases like triethylamine give inferior results (<50% yield), highlighting piperidine’s unique ability to stabilize transition states through optimal basicity (pKaH = 11.1) and steric accessibility [8].
Critical parameters for maximizing cyclization efficiency include:
Table 2: Optimization Parameters for Cyclocondensation
Parameter | Optimal Condition | Suboptimal Condition | Yield Impact |
---|---|---|---|
Solvent | Anhydrous ethanol | Aqueous ethanol | ΔYield: -30% to -40% |
Temperature | Reflux (78°C) | Room temperature | Reaction incomplete |
Molar Ratio (Guanidine:Aldehyde) | 1:1.05 | 1:1 or 1:1.2 | Polymerization at 1:1 |
Reaction Time | 4-6 hours | <3 hours or >8 hours | Incomplete or degradation |
Absolute ethanol is essential to prevent hydrolysis of the imine intermediate [2] [8]. Stoichiometric excess of aldehyde (1.05 equiv) compensates for volatility losses while minimizing side products from aldehyde self-condensation. Microwave-assisted synthesis reduces reaction times to 15-30 minutes with 10-15% yield improvement by enabling superheating (120°C) without solvent decomposition [9].
The cyclization proceeds through four well-defined intermediates confirmed by LC-MS and DFT studies:
Table 3: Tautomeric Distribution in DMSO-d₆ (Experimental vs DFT)
Tautomer | Population (Exp.) | Population (DFT) | Key NMR Signals |
---|---|---|---|
3,4-Dihydro (A) | 90% | 92% | H-4 singlet: δ 6.80-7.06 ppm; C-4: 61-66 ppm |
1,4-Dihydro (B) | 7% | 6% | H-1: δ ~8.2 ppm (unobserved) |
4,10-Dihydro (C) | 3% | 2% | C-10: δ >180 ppm (unobserved) |
DFT calculations (B3LYP/6-311++G**) reveal the 3,4-dihydro tautomer’s dominance stems from:
4-Substituents significantly modulate tautomeric equilibrium: Electron-withdrawing groups (e.g., 4-F-phenyl) increase the 3,4-dihydro form population to >95%, while 4,4-dimethyl substitution creates steric inhibition of alternative tautomers [4] [8].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5